3-Ethyl-1,2-oxazole-4-carbaldehyde

Übersicht

Beschreibung

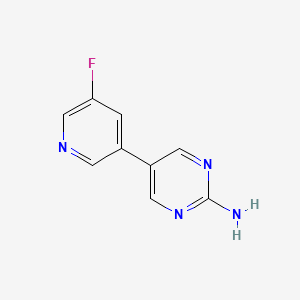

3-Ethyl-1,2-oxazole-4-carbaldehyde, also known as 3-ethylisoxazole-4-carbaldehyde, is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 . The compound is typically stored at -10 degrees Celsius and is available in liquid form .

Synthesis Analysis

Isoxazole, the core structure of 3-Ethyl-1,2-oxazole-4-carbaldehyde, can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2-oxazole-4-carbaldehyde is 1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

3-Ethyl-1,2-oxazole-4-carbaldehyde is a liquid at room temperature . It has a molecular weight of 125.13 . The compound is typically stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research has shown that oxazole derivatives, similar to 3-Ethyl-1,2-oxazole-4-carbaldehyde, are involved in various chemical synthesis processes and demonstrate significant reactivity. For example, a study outlines a tandem oxirane-opening—1,3-oxazole-closure process, revealing the chemical reactivity and potential synthetic utility of oxazole derivatives in creating complex molecular structures (Suzdalev et al., 2011). Another research effort describes the facile preparation of oxazole-4-carboxylates from aldehydes, indicating the compound's versatility in synthesizing a variety of chemically significant derivatives (Murai et al., 2010).

Antimicrobial Applications

A study on the synthesis of pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach highlights the antimicrobial potential of oxazole-related compounds. These compounds exhibited a broad spectrum of antimicrobial activities, underscoring their importance in developing new antimicrobial agents (Bhat et al., 2016).

Novel Synthetic Routes

Innovative synthetic routes to create oxazole derivatives have been explored, showing the adaptability and utility of these compounds in chemical synthesis. A specific example includes the development of a novel synthetic route to the oxazole ring systems via intramolecular nitrile oxide cycloaddition, demonstrating the compound's role in facilitating the creation of complex heterocyclic structures (Milišiūnaitė et al., 2021).

Fluorescence and Optical Properties

The optical properties and fluorescence quenching of specific carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles have been studied, revealing the compound's potential in optical applications and as a probe for determining critical micelle concentration (CMC) of surfactants. This research illustrates the broader application of oxazole derivatives in photophysics and materials science (Asiri et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Oxazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s known that oxazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Oxazole derivatives are known to be involved in a wide range of biological processes, suggesting that they may affect multiple pathways .

Result of Action

Given the diverse biological activities of oxazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3-ethyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAMTBMTSYIUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)

![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)

![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)